trans-4-Bromo-beta-nitrostyrene
Overview
Description
Trans-4-Bromo-beta-nitrostyrene is a chemical compound with the molecular formula C8H6BrNO2 . It is also known by several synonyms such as 1-bromo-4-2-nitrovinyl benzene, e-1-bromo-4-2-nitrovinyl benzene, 1-bromo-4-e-2-nitroethenyl benzene, and others . It is a derivative of styrene and is used in various fields of research and industry due to its unique chemical and physical properties.
Synthesis Analysis
Trans-4-Bromo-beta-nitrostyrene may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .Molecular Structure Analysis
The molecular structure of trans-4-Bromo-beta-nitrostyrene is represented by the SMILES stringC1=CC (=CC=C1C=C [N+] (=O) [O-])Br
. The InChI key for this compound is LSGVHLGCJIBLMB-AATRIKPKSA-N
. Chemical Reactions Analysis
Trans-4-Bromo-beta-nitrostyrene can act as a Michael acceptor in the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .Physical And Chemical Properties Analysis
Trans-4-Bromo-beta-nitrostyrene is a yellow to yellow-green powder . It has a melting point of 147-153°C . It is soluble in acetone, methanol, and dimethyl sulfoxide, but insoluble in water, ether, and hexane.Scientific Research Applications
Toxicity and Biocidal Applications
- Toxicity Studies : Trans-4-Bromo-beta-nitrostyrene, also referred to as beta-Bromo-beta-nitrostyrene, has been studied for its toxicity profile. It is primarily used as a wide-spectrum biocide, often in paper and pulp mill operations to combat slime formation. Toxicity studies have shown that this compound, when administered to rodents, results in significant inflammation and necrosis, particularly in the forestomach, glandular stomach, cecum, nasal passages, and testis. The studies also indicated the development of mild anemia and monocytosis related to these inflammatory and ulcerative lesions. These findings highlight the toxicological impacts of beta-Bromo-beta-nitrostyrene in biocidal applications (Toxicity report series, 1994).
Chemical Synthesis and Reactions
- One-Pot Synthesis of Carbocycles : Trans-4-Bromo-beta-nitrostyrene has been utilized in chemical synthesis, particularly in one-pot synthesis methods. For instance, its derivatives are involved in the Michael addition reactions for the generation of nitronates, which are then treated with ethyl chloroformate to produce isoxazolidine derivatives. This process is important for synthesizing various cyclic compounds in organic chemistry (Tetrahedron, 1999).
- Promiscuous Enzymatic Activity : Interestingly, an enzyme named 4-oxalocrotonate tautomerase has shown unexpected activity in catalyzing the isomerization of cis-nitrostyrene to trans-nit-nitrostyrene, including trans-4-Bromo-beta-nitrostyrene. This finding is significant as it reveals a novel enzymatic function and can be potentially exploited in synthetic chemistry to control stereoisomers of nitrostyrenes (ChemBioChem, 2012).
Studies on Substitution and Elimination Reactions
- Substitution and Elimination in β-Halogenostyrenes : Research involving trans-4-Bromo-beta-nitrostyrene also extends to its behavior in nucleophilic reactions. Studies have examined its reactions with various nucleophiles, focusing on substitution and elimination mechanisms. These studies contribute to a deeper understanding of vinylic reactivity and are pivotal in organic synthetic strategies (Journal of The Chemical Society B: Physical Organic, 1968).
Safety And Hazards
Trans-4-Bromo-beta-nitrostyrene is considered hazardous. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Bromo-beta-nitrostyrene | |
CAS RN |
5153-71-9, 3156-37-4 | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC121158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Bromo-β-nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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